molecular formula C8H14O2 B1610095 Ethyl 2-propylacrylate CAS No. 3550-06-9

Ethyl 2-propylacrylate

Cat. No. B1610095
CAS RN: 3550-06-9
M. Wt: 142.2 g/mol
InChI Key: MXUMJFMINXROCH-UHFFFAOYSA-N
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Description

Ethyl 2-propylacrylate (EPP) is an ester of 2-propylacrylic acid and ethanol. It is a clear, colorless, and volatile liquid with a pleasant, fruity odor. It is used in a wide range of applications, including as a fragrance, flavor, and plasticizer in food and cosmetics, and as a monomer in the synthesis of polymers. It is also used as a solvent in various industries, including pharmaceuticals, paints, and coatings. In addition, EPP is used as an intermediate in organic synthesis and as a starting material in the production of other organic compounds.

Scientific Research Applications

Catalytic Reactions and Synthesis

Ethyl 2-methyl-2,3-butadienoate, closely related to Ethyl 2-propylacrylate, is utilized in phosphine-catalyzed annulation reactions to synthesize tetrahydropyridines with high yields and regioselectivity, indicating its potential in organic synthesis (Zhu, Lan, & Kwon, 2003).

Polymerization and Biocompatibility

Ethyl 2-propylacrylate derivatives are used in atom transfer radical polymerization (ATRP) to create amphiphilic copolymers. These copolymers show significant thermosensitivity and aggregation properties, which are crucial in biomedical applications (Lee, Russell, & Matyjaszewski, 2003).

Enzymatic Kinetic Resolution

Ethyl 1,4-benzodioxan-2-carboxylate, a derivative, is used in lipase-catalyzed reactions for the production of chiral compounds, showcasing its role in pharmaceutical synthesis (Kasture et al., 2005).

Bio-Based Production

In bio-based production methods, such as for methyl propionate (a precursor of methyl methacrylate), derivatives of Ethyl 2-propylacrylate are used in microbial production processes, highlighting its role in sustainable chemistry (Pereira, van der Wielen, & Straathof, 2018).

Role in Microbial Processes

Specific enzymatic reactions utilize Ethyl 2-propylacrylate derivatives to produce compounds like methyl propanoate, essential for polymethyl methacrylates production, indicating its utility in enzymatic processes (van Beek, Winter, Eastham, & Fraaije, 2014).

properties

IUPAC Name

ethyl 2-methylidenepentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-4-6-7(3)8(9)10-5-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUMJFMINXROCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50474313
Record name Ethyl 2-propylacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-propylacrylate

CAS RN

3550-06-9
Record name Ethyl 2-propylacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3550-06-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of ethyl n-propylmalonate (41.3 g, 237 mmol, 1 equiv) in EtOH (500 mL) at 23° C. was added piperidine (28.1 mL, 284 mmol, 1.2 equiv) followed by aqueous formaldehyde (37%, 88 mL). Following the addition, the reaction was refluxed for 29 h. After cooling to 23° C., the mixture was partitioned between diethyl ether (500 mL) and 1.0 N HCl (800 mL). The layers were separated and the aqueous layer was extracted with diethyl ether (500 mL). The combined organic layers were washed with H2O (500 mL), brine (300 mL), dried (MgSO4), filtered and carefully concentrated to avoid loss of the potentially volatile product. The product was vacuum distilled (bp 70° C. at 15 mmHg) to give 16.4 g 21c (R9=n-propyl) (115 mmol, 49%) of the desired product: 1H NMR shows contamination with unidentified material; the product was used in the subsequent step without further purification: 1H NMR (300 MHz, CDCl3) 6.12 (s, 1H), 5.50 (s, 1H), 4.19 (q, J=7.2 Hz, 2H), 2.23 (t, J=7.5 Hz, 2H), 1.55-1.42 (m, 2H), 1.24 (t, J=7.2 Hz, 3H), 0.92 (t, J=7.5 Hz, 3H).
Name
ethyl n-propylmalonate
Quantity
41.3 g
Type
reactant
Reaction Step One
Quantity
28.1 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
88 mL
Type
reactant
Reaction Step Two
Yield
49%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-propylacrylate
Reactant of Route 2
Ethyl 2-propylacrylate
Reactant of Route 3
Ethyl 2-propylacrylate
Reactant of Route 4
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Ethyl 2-propylacrylate
Reactant of Route 5
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Ethyl 2-propylacrylate
Reactant of Route 6
Ethyl 2-propylacrylate

Citations

For This Compound
4
Citations
W Lo - 2014 - kb.osu.edu
… The structure of the crude ethyl 2-propylacrylate was confirmed by 1H-NMR. The crude product was hydrolyzed by 1 M KOH and refluxed for 20 hours. The solution was acidified to …
Number of citations: 2 kb.osu.edu
Z Li, Z Fan, Y Xu, W Lo, X Wang, H Niu… - … applied materials & …, 2016 - ACS Publications
… The structure of crude ethyl 2-propylacrylate was verified by 1 H NMR. It was further hydrolyzed by 1 mol/L KOH and refluxed under 60 C. Hydrochloric acid was used to adjust the pH to …
Number of citations: 75 pubs.acs.org
J Guan, Z Li - 2019 - hra.figshare.com
… The structure of crude ethyl 2-propylacrylate was verified by 1H NMR. It was further hydrolyzed by 1 mol/L KOH and refluxed under 60 C. Hydrochloric acid was used to adjust the pH to …
Number of citations: 0 hra.figshare.com
Z Liu - 2019 - openscholarship.wustl.edu
… Sulfuric acid was added and the mixture was cooled down to 0C, then the product was extracted with ether and crude ethyl 2propylacrylate was obtained. The crude product was …
Number of citations: 0 openscholarship.wustl.edu

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